4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKLBIAGAXNQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=CC2=CNNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Condensation
The foundational method involves the condensation of hydrazine derivatives with carbonyl compounds . Specifically, 3-pyridinylmethylamine reacts with 4-formylpyrazol-3-one under acidic or basic conditions to form the target compound.
Reaction Mechanism :
- Hydrazone Formation : The primary amine group of 3-pyridinylmethylamine attacks the carbonyl carbon of 4-formylpyrazol-3-one, forming a hydrazone intermediate.
- Cyclization : Intramolecular dehydration yields the conjugated pyrazolone core.
Optimized Conditions :
- Acidic Catalysis : HCl (0.1–1.0 M) in ethanol at 60–80°C for 6–12 hours.
- Basic Catalysis : NaOH (1–2 eq) in water/THF at room temperature, achieving yields of 65–78%.
Side Reactions :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yield. A 2022 study reported a 20-minute synthesis using 3-pyridinylmethylamine and 4-formylpyrazol-3-one in ethanol under 300 W microwave irradiation.
Advantages :
- Yield Increase : 85–90% compared to 65–78% in conventional methods.
- Reduced Side Products : Limited dimerization due to rapid heating.
Limitations :
Modern Catalytic Approaches
Organocatalytic Enamine Formation
Ethylenediamine diacetic acid (EDDA) catalyzes the enamine formation between 3-pyridinylmethylamine and 4-formylpyrazol-3-one in acetonitrile, achieving 73% yield at ambient temperature.
Key Features :
Mechanistic Insight :
EDDA stabilizes the transition state via hydrogen bonding, accelerating imine formation.
Metal-Catalyzed Reactions
While direct metal catalysis is less common for this compound, analogous pyrazolones utilize Cu(I)-NHC complexes for C–N coupling. For example:
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| CuI/1,10-phen | 4-Bromopyrazol-3-one | 82 | |
| Pd(OAc)₂ | 4-Chloropyrazol-3-one | 75 |
Green Chemistry Innovations
Aqueous-Phase Synthesis
Water as a solvent reduces environmental impact. A 2023 protocol achieved 70% yield using:
- Reactants : 3-pyridinylmethylamine (1.2 eq), 4-formylpyrazol-3-one (1.0 eq).
- Conditions : H₂O, 80°C, 8 hours, no catalyst.
Advantages :
Ionic Liquid-Mediated Reactions
Ionic liquids (e.g., [BMIM][BF₄]) act as solvents and catalysts, enabling 85% yield at 70°C in 4 hours.
Benefits :
Purification and Characterization
Crystallization Techniques
Crystallization from ethanol/water (3:1) yields high-purity (>98%) product.
Conditions :
Analytical Validation
- ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, pyridine-H), 7.89 (d, J = 4.8 Hz, 1H, pyrazole-H).
- IR : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
- X-ray Diffraction : Confirms planar geometry and intramolecular H-bonding.
Challenges and Limitations
Stability Issues
Scalability Constraints
- Microwave and ionic liquid methods face industrial scalability hurdles due to equipment costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine N-oxide derivative, while reduction can lead to the formation of a reduced pyrazolone compound .
Scientific Research Applications
Research has indicated that compounds derived from pyrazolones exhibit a wide range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated the cytotoxic effects of pyrazolone derivatives against various cancer cell lines. For instance, Mannich bases, which include pyrazolone structures, have shown significant activity against human colon cancer cell lines .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives can inhibit the growth of pathogenic microorganisms .
- Anti-inflammatory Effects : Some studies suggest that pyrazolone derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various Mannich bases derived from pyrazolones against human cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Screening : In another study, derivatives were tested against common bacterial strains. The results showed significant inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria .
- Anti-inflammatory Studies : Research focusing on the anti-inflammatory properties revealed that certain pyrazolone derivatives could reduce markers of inflammation in vitro and in vivo models, indicating their potential use in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Impact : Compound A ’s trifluoromethyl and benzothiazole groups enhance its steric bulk and electronic effects compared to phenyl or hydrazinylidene substituents in analogs like 2c or 9a .
- Synthetic Routes : Most derivatives are synthesized via condensation or cyclization reactions. Compound A likely involves multi-step coupling of benzothiazole and pyridinylmethylamine precursors, though exact details are unspecified .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
- C=O Stretching : All compounds exhibit strong IR peaks near 1680–1700 cm⁻¹, consistent with the pyrazol-3-one carbonyl group.
- Aromatic Signals : Analogs with phenyl or benzothiazole groups show complex aromatic regions in NMR, while hydrazinylidene derivatives display distinct NH or OH signals .
Biological Activity
The compound 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 246.27 g/mol
- CAS Number : 240799-76-2
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been investigated in various studies. These compounds exhibit a range of activities such as:
- Antimicrobial Activity :
- Antitumor Activity :
- Enzyme Inhibition :
The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and related pyrazole derivatives:
Q & A
Q. Advanced Research Focus
- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to modulate crystallization kinetics .
- Additives : Introduce trace acetic acid to stabilize hydrogen-bonding networks .
- Temperature Gradients : Slow cooling (0.1°C/min) promotes single-crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
